molecular formula C18H19N3O2 B5490319 2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide

2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Katalognummer B5490319
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: PRRRJWKIQQGFCY-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMI-977 or semapimod and is a potent inhibitor of pro-inflammatory cytokines.

Wirkmechanismus

CMI-977 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
CMI-977 has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammation. It also inhibits the activation of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

CMI-977 has several advantages for use in laboratory experiments. It is a potent inhibitor of pro-inflammatory cytokines and is relatively easy to synthesize. However, it also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several potential future directions for the study of CMI-977. One area of research is the development of more potent and selective inhibitors of pro-inflammatory cytokines. Another area of research is the investigation of CMI-977's potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to optimize the pharmacokinetic properties of CMI-977 to improve its efficacy and safety for clinical use.
In conclusion, 2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. Further studies are needed to optimize its pharmacokinetic properties and investigate its potential use in other inflammatory conditions.

Synthesemethoden

The synthesis of CMI-977 involves the reaction of 2-methylindole-3-carboxaldehyde with tetrahydrofurfurylamine to form an imine intermediate. This intermediate is then reacted with cyanoacetic acid to form the corresponding cyanoacetamide. Finally, the cyanoacetamide is reacted with acryloyl chloride to form CMI-977.

Wissenschaftliche Forschungsanwendungen

CMI-977 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, sepsis, and other chronic inflammatory conditions.

Eigenschaften

IUPAC Name

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-16(15-6-2-3-7-17(15)21-12)9-13(10-19)18(22)20-11-14-5-4-8-23-14/h2-3,6-7,9,14,21H,4-5,8,11H2,1H3,(H,20,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRRJWKIQQGFCY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807959
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.